Comparative BCR-ABL Degradation Potency (DC50) of SNIPER(ABL)-058 Against Other ABL-Targeting SNIPERs
In BCR-ABL positive cell lines, SNIPER(ABL)-058 induces the degradation of BCR-ABL protein with a half-maximal degradation concentration (DC50) of 10 μM . This value positions its degradation potency in the mid-range when compared to a panel of related SNIPER compounds built from different kinase inhibitor warheads and IAP ligands. For example, a more potent degrader utilizing a Dasatinib warhead (SNIPER(ABL)-039) exhibits a DC50 of 10 nM (1000-fold more potent) , whereas another Dasatinib-based degrader with a different IAP ligand (SNIPER(ABL)-019) shows a DC50 of 0.3 μM . Conversely, a compound built from the same Imatinib warhead but a different IAP ligand (SNIPER(ABL)-049) is significantly less potent, with a DC50 of 100 μM .
| Evidence Dimension | BCR-ABL protein degradation potency (DC50) |
|---|---|
| Target Compound Data | DC50 = 10 μM |
| Comparator Or Baseline | SNIPER(ABL)-039 (DC50 = 10 nM); SNIPER(ABL)-019 (DC50 = 0.3 μM); SNIPER(ABL)-049 (DC50 = 100 μM) |
| Quantified Difference | 1000-fold less potent than SNIPER(ABL)-039; 33-fold less potent than SNIPER(ABL)-019; 10-fold more potent than SNIPER(ABL)-049 |
| Conditions | BCR-ABL positive cell lines (e.g., K562), Western blotting analysis after 24h treatment. |
Why This Matters
This quantitative ranking allows researchers to select a degrader with an optimal potency window for their specific experimental design, balancing robust target engagement with potential cytotoxic or off-target effects associated with highly potent compounds.
